1-棕榈酰磷脂酰胆碱

描述

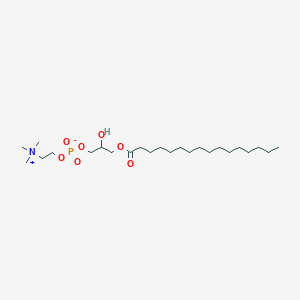

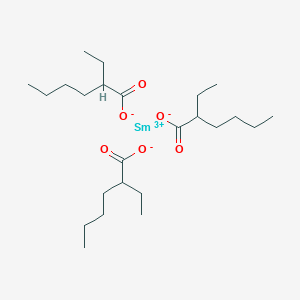

1-Palmitoylphosphatidylcholine belongs to the class of organic compounds known as 1-acyl-sn-glycero-3-phosphocholines . These are glycerophosphocholines in which the glycerol is esterified with a fatty acid at O-1 position, and linked at position 3 to a phosphocholine .

Synthesis Analysis

The synthesis of 1-Palmitoylphosphatidylcholine involves a de novo pathway, the last step of which is catalyzed by CDP-choline:cholinephosphotransferase (CPT) and two remodeling steps: a deacylation and a reacylation one, catalyzed by an acidic, Ca 2+ -independent phospholipase A 2 (ai PLA 2) and a lyso-phosphatidylcholine acyltransferase (LPCAT), respectively .Molecular Structure Analysis

The crystal structures of human PC-TP in complex with dilinoleoyl-PtdCho or palmitoyl-linoleoyl-PtdCho reveal that a single well-ordered PtdCho molecule occupies a centrally located tunnel. The positively charged choline headgroup of the lipid engages in cation-pi interactions within a cage formed by the faces of three aromatic residues .Chemical Reactions Analysis

The reaction of 1-Palmitoylphosphatidylcholine involves a large family of Asp-His-His-Cys (DHHCs) motif-containing palmitoyl acyltransferases, while the reverse reaction is catalyzed by acyl-protein thioesterases (APTs), that remove the acyl chain .Physical And Chemical Properties Analysis

The fundamental physicochemical properties most often used in defining compound quality are shown in Table 1.1. Table 1.1 Commonly used metrics for compound quality Property . Description . Molecular weight (MW) Surrogate for molecular size Heavy atom count Surrogate for molecular size log P n -Octanol/water partition coefficient log D7.4 n -Octanol/water distribution coefficient at pH 7.4 p Ka Ionisation constant Aqueous solubility Equilibrium solubility at pH 7.4 HBA or sum of O + N atoms Count of hydrogen bond acceptors HBD or sum of OH + NH atoms Count of hydrogen bond donors Ro5 Poor solubility and permeability is more likely when MW > 500, clog P > 5, O + N > 10, OH + NH > 5 PSA or TPSA Dynamic or static total polar surface area F sp 3 Fraction sp 3 carbons = Csp 3 /C n Ar Count of aromatic rings Property forecast index (PFI) Chrom log D7.4 + n Ar Intrinsic PFI (iPFI) .科学研究应用

与细胞系统的相互作用

1-棕榈酰磷脂酰胆碱已被研究其与细胞系统的多种相互作用。Okajima等人(1998年)发现细胞外的1-棕榈酰磷脂酰胆碱增加了HL-60白血病细胞内Ca2+浓度,暗示其可能参与动脉粥样硬化和炎症性疾病的发病机制(Okajima et al., 1998)。

在脂质研究中的应用

棕榈酰磷脂酰胆碱已被用于脂质研究,特别是用于研究脂质分布和运动。Hresko等人(1986年)研究了其在磷脂酰胆碱双分子层中的分布,为了解分子水平上的脂质相互作用提供了见解(Hresko et al., 1986)。

膜蛋白的光标记

Montecucco和Schiavo(1986年)描述了1-棕榈酰磷脂酰胆碱衍生物在膜蛋白的光标记中的应用,这是理解膜结构和功能至关重要的应用(Montecucco & Schiavo, 1986)。

水解产物的分析

已经分析了1-棕榈酰磷脂酰胆碱的水解产物,以了解脂质代谢。Kiełbowicz等人(2012年)开发了一种用于定量分析1-棕榈酰磷脂酰胆碱及其水解产物的方法,有助于理解脂质酶过程(Kiełbowicz等人,2012年)。

研究细胞内运输

像Sleight和Abanto(1989年)这样的研究使用1-棕榈酰磷脂酰胆碱类似物来研究不同细胞系中脂质的运输和代谢,为了解细胞内脂质运输提供了见解(Sleight & Abanto, 1989)。

探索依赖脂质的基因表达

Chakravarthy等人(2009年)展示了一种1-棕榈酰磷脂酰胆碱物种在脂质代谢和基因表达中的作用,突显了该脂质在生理过程中的重要性(Chakravarthy et al., 2009)。

膜相互作用和脂质双分子层

对1-棕榈磷脂酰胆碱的研究揭示了膜相互作用和脂质双分子层行为的见解。Evans等人(1987年)研究了各种1-棕榈磷脂酰胆碱的表面积,揭示了它们与胆固醇的相互作用以及对膜动力学的影响(Evans et al., 1987)。

安全和危害

未来方向

Phosphatidylcholine-derived lipid mediators play a pivotal role in the immune regulation of therapeutic failure. Changes in phosphatidylcholine metabolism are part of an adaptive program activated in response to stress conditions that contribute to cancer therapy resistance and open therapeutic opportunities for treating drug-resistant cancers .

属性

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWBNKHCZGQVJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306323 | |

| Record name | 1-Palmitoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Palmitoylphosphatidylcholine | |

CAS RN |

17364-18-0, 14863-27-5 | |

| Record name | 1-Palmitoylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | We 201 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014863275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-(7-Hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017364180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(7-hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)

![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)

![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)

![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)

![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)